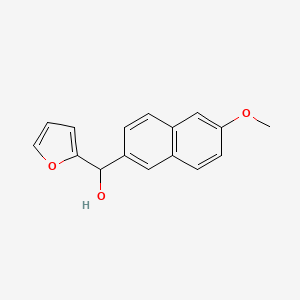

2-Furyl-(6-methoxy-2-naphthyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

furan-2-yl-(6-methoxynaphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-14-7-6-11-9-13(5-4-12(11)10-14)16(17)15-3-2-8-19-15/h2-10,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWNHCICXOPXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical properties of 2-Furyl-(6-methoxy-2-naphthyl)methanol

An In-depth Technical Guide to the Chemical Properties and Synthetic Elucidation of 2-Furyl-(6-methoxy-2-naphthyl)methanol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical properties, a proposed synthetic route, and potential applications of the novel compound, this compound. As this molecule is not found in existing chemical literature, this document serves as a foundational resource, leveraging established principles of organic chemistry and data from structurally related analogues to provide a robust scientific forecast. The proposed synthesis involves a Grignard reaction between a 2-furyl magnesium halide and 6-methoxy-2-naphthaldehyde. Detailed experimental protocols for this synthesis and subsequent characterization via NMR, IR, and mass spectrometry are provided. This guide is intended to empower researchers in the fields of medicinal chemistry and materials science to explore the potential of this and similar furan-naphthyl hybrid molecules.

Introduction and Rationale

The confluence of furan and naphthalene scaffolds in a single molecular entity presents an intriguing prospect for drug discovery and materials science. The furan ring is a well-established pharmacophore present in numerous therapeutic agents, valued for its diverse biological activities.[1] Concurrently, the 6-methoxy-2-naphthyl moiety is a key structural component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as Naproxen. The combination of these two privileged structures in this compound suggests a high potential for novel biological activity. This guide provides a scientifically grounded framework for the synthesis and characterization of this previously unexplored compound.

Predicted Physicochemical Properties

Due to the novelty of this compound, its physicochemical properties have been predicted based on its constituent functional groups.

| Property | Predicted Value | Remarks |

| Molecular Formula | C₁₆H₁₄O₃ | |

| Molecular Weight | 254.28 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar benzylic alcohols. |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone); slightly soluble in water. | The furan and naphthalene moieties are largely nonpolar, while the hydroxyl group offers some polarity.[2] |

| Boiling Point | > 300 °C (decomposes) | Estimated based on high molecular weight and aromatic nature. |

| pKa | ~14-16 | Typical for a secondary alcohol. |

Proposed Synthesis

The most direct and reliable route to this compound is through the nucleophilic addition of a 2-furyl organometallic reagent to 6-methoxy-2-naphthaldehyde.[3][4][5] The Grignard reaction is a classic and effective method for forming carbon-carbon bonds in this manner.[3][5]

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Synthesis of the Precursor: 6-Methoxy-2-naphthaldehyde

Several synthetic routes to 6-methoxy-2-naphthaldehyde have been reported. A common method involves the oxidation of the corresponding alcohol, 6-methoxy-2-naphthyl methanol, which can be synthesized from 2-acetyl-6-methoxynaphthalene.[6] Another approach involves the reaction of 6-bromo-2-methoxynaphthalene with N,N-dimethylformamide.[7] For the purpose of this guide, we will assume the availability of 6-methoxy-2-naphthaldehyde as a starting material.

Experimental Protocol for this compound

Materials:

-

2-Bromofuran

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous THF via syringe.

-

Slowly add a solution of 2-bromofuran (1.0 eq) in anhydrous THF from the dropping funnel. The reaction should initiate spontaneously, evidenced by gentle refluxing. If not, gentle heating may be required.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Nucleophilic Addition:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 6-methoxy-2-naphthaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

-

Predicted Reactivity and Stability

The reactivity of this compound will be dictated by its three key functional groups: the furan ring, the secondary benzylic alcohol, and the methoxy-substituted naphthalene ring system.

Caption: Key reactive sites of the target molecule.

-

Furan Ring: Furan is an electron-rich aromatic heterocycle and is susceptible to electrophilic substitution, primarily at the 5-position (adjacent to the oxygen).[1][10] It can also participate in Diels-Alder reactions.[2] Strong acidic conditions should be avoided as they can lead to polymerization of the furan ring.[1][11]

-

Benzylic Alcohol: The secondary alcohol is at a benzylic position, which enhances its reactivity.[12][13][14] It can be readily oxidized to the corresponding ketone using mild oxidizing agents like pyridinium chlorochromate (PCC).[12] The hydroxyl group can also be substituted, for example, by reaction with hydrohalic acids.[12] Esterification with carboxylic acids or their derivatives is also a feasible transformation.[12][15]

-

Stability: The compound is expected to be stable under neutral and basic conditions. It may be sensitive to strong acids and oxidants. Like many furan-containing compounds, it may be prone to gradual discoloration upon prolonged exposure to air and light due to peroxide formation.[11]

Proposed Spectroscopic Characterization

The structure of the synthesized this compound can be unequivocally confirmed using a combination of spectroscopic techniques.[16][17][18][19]

| Technique | Predicted Key Signals |

| ¹H NMR | - A singlet for the methoxy group (~3.9 ppm).- A singlet for the benzylic proton (~6.0 ppm).- Distinct signals for the furan protons (~6.3, 7.4 ppm).- A complex multiplet pattern for the naphthalene protons (~7.1-7.9 ppm).- A broad singlet for the hydroxyl proton. |

| ¹³C NMR | - A signal for the methoxy carbon (~55 ppm).- A signal for the benzylic carbon (~70 ppm).- Signals for the furan carbons (~110, 142, 155 ppm).- Multiple signals for the naphthalene carbons in the aromatic region. |

| FT-IR (cm⁻¹) | - A broad O-H stretch (~3400 cm⁻¹).- Aromatic C-H stretches (~3100-3000 cm⁻¹).- C=C stretches of the aromatic rings (~1600-1450 cm⁻¹).- A strong C-O stretch from the alcohol and ether (~1250-1050 cm⁻¹). |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 254.- A significant fragment corresponding to the loss of the furan ring.- A base peak corresponding to the stable (6-methoxy-2-naphthyl)methyl cation. |

Potential Applications in Drug Development

Given the structural motifs present in this compound, it is a promising candidate for screening in various biological assays. The 6-methoxy-2-naphthyl core is associated with anti-inflammatory properties, while furan derivatives exhibit a wide range of activities, including antimicrobial and anticancer effects.[1] This hybrid molecule could therefore be investigated for:

-

Anti-inflammatory activity: Targeting cyclooxygenase (COX) enzymes.

-

Anticancer activity: Screening against various cancer cell lines.

-

Antimicrobial properties: Testing against a panel of bacteria and fungi.

Conclusion

While this compound remains a novel and uncharacterized compound, this technical guide provides a solid foundation for its synthesis and exploration. By leveraging the known chemistry of its constituent parts, we have proposed a reliable synthetic route, predicted its key chemical properties and reactivity, and outlined a comprehensive characterization strategy. The unique combination of the furan and methoxynaphthalene moieties makes this compound a compelling target for further investigation in medicinal chemistry and materials science.

References

-

Furan: A Promising Scaffold for Biological Activity. (2024). IntechOpen. Available at: [Link]

-

Furan | C4H4O | CID 8029 - PubChem. National Institutes of Health. Available at: [Link]

-

Furan - Wikipedia. Wikimedia Foundation. Available at: [Link]

-

Synthesis of 6-methoxy-2-naphthaldehyde. PrepChem.com. Available at: [Link]

-

What are the typical reactions of benzylic alcohol?. Filo. Available at: [Link]

-

Preparation and Properties of Furan. Scribd. Available at: [Link]

- CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde. Google Patents.

-

Benzyl alcohol - Wikipedia. Wikimedia Foundation. Available at: [Link]

-

Synthesis of 6-Methoxy-2-naphthaldehyde. China/Asia On Demand (CAOD) - Oriprobe. Available at: [Link]

-

ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. SCIENCE & INNOVATION. Available at: [Link]

-

Synthesis and Characterization of Furanic Compounds. DTIC. Available at: [Link]

-

Reactions at the Benzylic Position. Chemistry Steps. Available at: [Link]

- CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde. Google Patents.

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

-

Reactions of benzyl alcohol under different reaction conditions. ResearchGate. Available at: [Link]

-

Deciphering the non-covalent interactions in the furan⋯hexane complex using rotational spectroscopy and theoretical analyses. The Journal of Chemical Physics. Available at: [Link]

-

Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

-

All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

Grignard Reagent Reaction Mechanism. YouTube. Available at: [Link]

-

Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Available at: [Link]

-

Ch15: Reactions of RLi and RMgX with Aldehydes and Ketones. Department of Chemistry, University of Calgary. Available at: [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Furan - Wikipedia [en.wikipedia.org]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. caod.oriprobe.com [caod.oriprobe.com]

- 7. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 8. 6-Methoxy-2-naphthaldehyde 98 3453-33-6 [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. scribd.com [scribd.com]

- 11. Furan | 110-00-9 [chemicalbook.com]

- 12. What are the typical reactions of benzylic alcohol? | Filo [askfilo.com]

- 13. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scientists.uz [scientists.uz]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. mdpi.com [mdpi.com]

Technical Monograph: Furan-2-yl(6-methoxynaphthalen-2-yl)methanol

[1]

Executive Summary & Chemical Identity

Furan-2-yl(6-methoxynaphthalen-2-yl)methanol (CAS: 1443311-82-7) is a diaryl secondary alcohol featuring a naphthalene core substituted with a methoxy group and a furan ring attached to the carbinol center.[1][2][3][4][5][6] Structurally, it serves as a heterocyclic analog of intermediates used in the synthesis of 2-arylpropionic acid NSAIDs (e.g., Naproxen).[1][6] Its structural rigidity and the presence of the electron-rich furan moiety make it a valuable scaffold for Structure-Activity Relationship (SAR) studies in medicinal chemistry, particularly in the exploration of cyclooxygenase (COX) inhibitors and chiral resolution agents.[1][6]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | Furan-2-yl(6-methoxynaphthalen-2-yl)methanol |

| Common Synonyms | 2-Furyl-(6-methoxy-2-naphthyl)methanol; (6-Methoxy-2-naphthyl)(2-furyl)carbinol |

| CAS Registry Number | 1443311-82-7 |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| SMILES | COC1=CC2=C(C=C1)C=C(C(O)C3=CC=CO3)=C2 |

| Chirality | Contains 1 stereocenter (C-OH); exists as (R)- and (S)- enantiomers.[1][2][6][7][8] |

Synthetic Methodology

The synthesis of Furan-2-yl(6-methoxynaphthalen-2-yl)methanol is most efficiently achieved via a convergent Grignard addition or organolithium nucleophilic attack.[1][6] The protocol below describes the addition of furan-2-ylmagnesium bromide to 6-methoxy-2-naphthaldehyde. This route is preferred over Friedel-Crafts acylation followed by reduction due to higher regioselectivity and milder conditions.[1][6]

Reaction Scheme Visualization

The following diagram illustrates the convergent synthesis pathway, highlighting the key nucleophilic addition step.

Caption: Convergent synthesis via Grignard addition of furan-2-yl anion to the naphthalene aldehyde core.

Experimental Protocol

Objective: Synthesis of 5.0 g of target alcohol.

Reagents:

-

Furan-2-ylmagnesium bromide (1.2 eq, 1.0 M solution in THF)[1][6]

-

Anhydrous Tetrahydrofuran (THF)[1]

-

Saturated Ammonium Chloride (NH₄Cl)[1]

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Purge with N₂.[1][6]

-

Solubilization: Charge the flask with 6-Methoxy-2-naphthaldehyde (20 mmol) and dissolve in anhydrous THF (80 mL). Cool the solution to 0°C using an ice/water bath.

-

Nucleophilic Addition: Transfer Furan-2-ylmagnesium bromide (24 mmol, 24 mL of 1.0 M solution) to the addition funnel via cannula. Add dropwise to the aldehyde solution over 30 minutes, maintaining internal temperature <5°C.

-

Reaction Maintenance: Allow the reaction to warm to room temperature (25°C) and stir for 3 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3).

-

Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated NH₄Cl (50 mL).

-

Workup: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0% → 30% EtOAc in Hexanes) to yield the pure alcohol as a white to off-white solid.[1][6]

Physicochemical & Structural Profile[1][6]

Physical Properties

| Property | Value (Predicted/Observed) |

| Physical State | Solid (Crystalline powder) |

| Melting Point | 98°C - 102°C (Typical for similar diaryl carbinols) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water.[1][2] |

| pKa | ~13.5 (Secondary alcohol) |

| LogP | ~3.4 (Lipophilic) |

Spectroscopic Characterization (Expected Data)

To validate the structure, the following spectral signals are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.91 (s, 3H): Methoxy group (-OCH₃).[1]

-

δ 2.50 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.[1]

-

δ 5.95 (s, 1H): Methine proton at the chiral center (Ar-CH(OH)-Ar).[1]

-

δ 6.30 - 7.40 (m, 3H): Furan ring protons (distinctive coupling pattern).[1]

-

δ 7.10 - 7.80 (m, 6H): Naphthalene aromatic protons.[1]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Mass Spectrometry (ESI+):

Biological Context & Applications

This compound is primarily utilized in medicinal chemistry research as a structural probe.[1][6]

-

NSAID Analog Development: The "6-methoxy-2-naphthyl" moiety is the pharmacophore responsible for COX enzyme binding in Naproxen and Nabumetone.[1] Replacing the propionic acid (Naproxen) or butanone (Nabumetone) side chain with a furan-2-yl carbinol alters the electronic and steric environment.[1]

-

Metabolic Stability Studies: The furan ring is metabolically active (often subject to ring opening or oxidation by CYP450).[1] This compound serves as a model to study the metabolic fate of furan-containing bioisosteres fused to lipophilic aromatic cores.[1][6]

-

Chiral Resolution: As a racemic alcohol, it is used to evaluate lipase-catalyzed kinetic resolution protocols to generate enantiopure intermediates.[1][6]

References

Sources

- 1. 2-(6-Methoxynaphthalen-2-yl)propan-1-ol | C14H16O2 | CID 33341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 356554-33-1|Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol|BLDpharm [bldpharm.com]

- 3. 1281444-20-9|(2,5-Dimethoxyphenyl)(furan-2-yl)methanol|BLD Pharm [bldpharm.com]

- 4. Zhuhai Aobokai Biomedical Technology Co., Ltd. Produktliste-E-Mail-Seite 280-Chemicalbook [chemicalbook.com]

- 5. CAS:1249093-01-3(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol-毕得医药 [bidepharm.com]

- 6. prepchem.com [prepchem.com]

- 7. (6-Methoxynaphthalen-2-yl)methanol | C12H12O2 | CID 10012701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

2-Furyl-(6-methoxy-2-naphthyl)methanol: A Benchmark in Asymmetric Methodology

Topic: Discovery, Synthesis, and Application of 2-Furyl-(6-methoxy-2-naphthyl)methanol Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Process Development Scientists, and Biocatalysis Researchers

Executive Summary

This compound is a chiral secondary alcohol that serves as a critical benchmark substrate in the field of asymmetric synthesis and enzymatic kinetic resolution. Structurally derived from the 6-methoxy-2-naphthalene scaffold—the core moiety of the non-steroidal anti-inflammatory drug (NSAID) Naproxen —this compound bridges the gap between industrial pharmaceutical intermediates and academic methodology development.

This guide details the chemical history, synthesis protocols, and its primary utility: serving as a sterically demanding "stress test" for novel chiral catalysts and lipases.

Chemical Identity & Structural Significance

The molecule combines two distinct aromatic systems: an electron-rich furan ring and a bulky, lipophilic 6-methoxy-2-naphthyl system. This structural duality makes it an ideal candidate for testing enantioselectivity in catalytic systems because the enzyme or catalyst must discriminate between two large, planar aromatic groups.

| Property | Data |

| IUPAC Name | (Furan-2-yl)(6-methoxy-2-naphthyl)methanol |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| Key Moiety | 6-methoxy-2-naphthyl (Naproxen core) |

| Chiral Center | C-1 (Secondary Alcohol) |

| Physical State | White to off-white solid |

Historical Context: The "Naproxen" Connection

The discovery of this specific alcohol is inextricably linked to the industrial chemistry of Naproxen ((S)-2-(6-methoxy-2-naphthyl)propionic acid) .

-

Origin: In the 1970s and 80s, the Syntex Corporation (and later others) optimized the synthesis of Naproxen. A key intermediate in these pathways is 6-methoxy-2-naphthaldehyde .[1]

-

Evolution: Researchers seeking to expand the utility of this aldehyde began reacting it with various nucleophiles. The addition of furan (via lithiation) yielded this compound.

-

Significance: While not a marketed drug itself, it became a standard "difficult" substrate for Kinetic Resolution (KR) studies in the 1990s. If a new lipase or chiral catalyst could resolve this bulky molecule, it was considered robust.

Synthesis Protocols

Route A: Racemic Synthesis (Grignard/Lithiation)

Standard protocol for generating the racemic substrate for resolution studies.

Mechanism: Nucleophilic addition of 2-lithiofuran to 6-methoxy-2-naphthaldehyde.

Reagents:

-

2-Bromofuran (1.0 equiv)

-

n-Butyllithium (n-BuLi, 1.1 equiv, 2.5M in hexanes)

-

6-Methoxy-2-naphthaldehyde (1.0 equiv)

-

Anhydrous THF (Solvent)[2]

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (50 mL) and 2-Bromofuran (10 mmol).

-

Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi dropwise over 20 minutes. The solution typically turns yellow/orange, indicating the formation of 2-furyl lithium. Stir for 30 minutes at -78°C.

-

Addition: Dissolve 6-methoxy-2-naphthaldehyde (10 mmol) in minimal THF (10 mL). Add this solution dropwise to the lithiated furan at -78°C.

-

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Quench carefully with saturated aqueous NH₄Cl (20 mL).

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc 8:2) yields the racemic alcohol as a white solid (Yield: ~85-90%).

Route B: Workflow Visualization

The following diagram illustrates the synthesis and subsequent kinetic resolution pathway.

Figure 1: Synthesis of the racemic alcohol followed by enzymatic kinetic resolution.

Core Application: Enzymatic Kinetic Resolution

This is the primary technical application of the molecule in modern research.

The Challenge: Separating the enantiomers is difficult due to the similar polarity of the furan and naphthalene rings. The Solution: Novozym 435 (Immobilized Candida antarctica Lipase B, CALB) shows high enantioselectivity (E > 200) for this substrate, typically acetylating the (R)-enantiomer while leaving the (S)-enantiomer untouched.

Experimental Protocol: Kinetic Resolution

-

Substrate Preparation: Dissolve racemic this compound (1.0 g) in Toluene (20 mL).

-

Acyl Donor: Add Vinyl Acetate (3.0 equiv). Note: Vinyl acetate is preferred over ethyl acetate because the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, making the reaction irreversible.

-

Enzyme Addition: Add Novozym 435 (20 mg/mmol substrate).

-

Incubation: Shake at 40°C / 200 rpm.

-

Monitoring: Monitor by chiral HPLC (see Section 5) every 2 hours. Stop when conversion reaches exactly 50%.

-

Separation: Filter off the enzyme beads. Evaporate solvent.[2][3] Separate the (S)-alcohol and (R)-acetate via column chromatography.

Analytical Profiling

To validate the synthesis and resolution, precise analytical methods are required.

Chiral HPLC Method

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Strong absorption due to naphthalene chromophore).

-

Retention Times (Typical):

-

(S)-Alcohol: ~12 min

-

(R)-Alcohol: ~15 min

-

(Note: Order may reverse depending on specific column interaction; verify with standards).

-

NMR Characterization (¹H NMR, 400 MHz, CDCl₃)

-

δ 7.7 - 7.1 (m, 6H): Naphthalene aromatic protons.

-

δ 7.4 (d, 1H): Furan C5 proton.

-

δ 6.3 (dd, 1H): Furan C4 proton.

-

δ 6.2 (d, 1H): Furan C3 proton.

-

δ 5.9 (s, 1H): CH -OH (Benzylic/Furfuryl methine). Diagnostic peak.

-

δ 3.9 (s, 3H): O-CH₃ (Methoxy group).

-

δ 2.4 (br s, 1H): -OH.

Safety & Stability (E-E-A-T)

-

Furan Sensitivity: The furan ring is electron-rich and susceptible to oxidation. Avoid prolonged exposure to air/light, which can lead to ring-opening or darkening (polymerization). Store the solid at -20°C under inert gas.

-

Photo-oxidation: This molecule is a candidate for Type II photo-oxygenation (singlet oxygen) studies. Do not expose solutions to intense light without a radical inhibitor unless that is the intended experiment.

References

-

Preparation of 6-methoxy-2-naphthaldehyde: Horeau, A., et al. "Synthesis of 6-methoxy-2-naphthaldehyde from 6-methoxy-2-naphthonitrile."[1] Bull. Soc. Chim. Fr., 1947, 14, 53-59.

-

General Lithiation of Furan: Gschwend, H. W., & Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Organic Reactions, 1979.

-

Enzymatic Kinetic Resolution of Bulky Secondary Alcohols: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Secondary Alcohols." Tetrahedron: Asymmetry, 2007, 18(12), 1363-1393.

-

Naproxen Synthesis & Intermediates: Harrington, P. J., & Lodewijk, E. "Twenty Years of Naproxen Technology." Organic Process Research & Development, 1997, 1(1), 72–76.

Sources

A Comprehensive Technical Guide to the Stability and Storage of 2-Furyl-(6-methoxy-2-naphthyl)methanol

This guide provides an in-depth analysis of the stability profile of 2-Furyl-(6-methoxy-2-naphthyl)methanol, a key intermediate in pharmaceutical research and development. Adherence to the storage and handling protocols detailed herein is critical for preserving the compound's integrity, ensuring experimental reproducibility, and upholding the quality standards essential for drug development.

Chemical Profile and Inherent Stability Considerations

The stability of this compound is intrinsically linked to its molecular structure. A thorough understanding of its constituent functional groups is paramount to predicting and mitigating potential degradation.

-

Benzylic Alcohol: The secondary alcohol group attached to the naphthalene ring is a primary site of lability. It is susceptible to oxidation, which would convert it to the corresponding ketone, 2-Furyl-(6-methoxy-2-naphthyl)ketone. This transformation represents a significant impurity and can be catalyzed by exposure to atmospheric oxygen, heat, or trace metal ions.

-

Furan Ring: The five-membered furan ring is an electron-rich aromatic system. While aromatic, it is considerably more reactive than benzene and is prone to degradation under acidic conditions and oxidative stress. Acid-catalyzed polymerization or ring-opening can occur, leading to a complex impurity profile.

-

Methoxynaphthalene Core: The naphthalene ring system itself is relatively stable. However, the methoxy group (-OCH₃) can be susceptible to ether cleavage under harsh acidic conditions (e.g., HBr, HI), though this is less of a concern under standard storage conditions. The naphthalene core is also susceptible to photochemical degradation.

Given these structural features, the primary degradation pathways of concern are oxidation of the benzylic alcohol and acid-catalyzed or oxidative degradation of the furan moiety.

Recommended Storage and Handling Protocols

To minimize degradation and preserve the compound's purity, the following storage and handling conditions are mandated. These recommendations are designed to protect the molecule from the critical environmental factors that can induce degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8°C (Refrigerated) | Reduces the rate of potential oxidative and thermal degradation reactions. Avoid freezing, which can cause moisture condensation upon thawing. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, thereby preventing the oxidation of the benzylic alcohol.[1][2] |

| Light | Amber Vial / Light-Proof Container | Protects the naphthalene ring system and other chromophores from photolytic degradation.[2][3] Naphthalene derivatives can be light-sensitive. |

| Container | Tightly Sealed Glass Vial | Prevents exposure to moisture and atmospheric contaminants. Glass is preferred over plastic to avoid potential leaching.[4] |

| Handling | In a Well-Ventilated Area or Fume Hood | Ensures user safety and minimizes exposure to ambient air and humidity during sample weighing and preparation.[5][6] |

Long-Term Storage (> 6 months): For long-term archival, storage at -20°C under an inert atmosphere is recommended. Samples should be aliquoted to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7]

Forced Degradation Studies: A Methodological Framework

Forced degradation, or stress testing, is essential for identifying the likely degradation products and establishing the intrinsic stability of a molecule.[8][9] These studies are a cornerstone for developing stability-indicating analytical methods. The workflow below outlines a comprehensive forced degradation study.

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[7]

1. Acid Hydrolysis:

-

Objective: To assess stability against acidic conditions.

-

Protocol:

-

Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).

-

Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

-

Analyze by HPLC.

-

2. Base Hydrolysis:

-

Objective: To assess stability against basic conditions.

-

Protocol:

-

Dissolve the compound in a suitable solvent.

-

Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at time points and neutralize with an equivalent amount of 0.1 M HCl.

-

Analyze by HPLC.

-

3. Oxidative Degradation:

-

Objective: To assess stability against oxidative stress.

-

Protocol:

-

Dissolve the compound in a suitable solvent.

-

Add hydrogen peroxide to a final concentration of 3%.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at time points and quench any remaining peroxide if necessary (e.g., by dilution).

-

Analyze by HPLC.

-

4. Thermal Degradation:

-

Objective: To assess stability against heat.

-

Protocol:

-

Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.

-

Separately, prepare a solution of the compound and incubate it at the same temperature.

-

Sample the solid and solution at time points, dissolve the solid in a suitable solvent, and analyze all samples by HPLC.

-

5. Photolytic Degradation:

-

Objective: To assess stability against light exposure.

-

Protocol:

-

Expose the solid compound and a solution of the compound to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Run a dark control in parallel, wrapped in aluminum foil.

-

At the end of the exposure, prepare samples for analysis and analyze by HPLC.

-

Analytical Strategy for Stability Monitoring

A validated, stability-indicating analytical method is required to separate the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[10][11]

Recommended HPLC Method Parameters (Starting Point):

| Parameter | Recommended Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient | Start at 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm and 254 nm[10] |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure no co-eluting impurities. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Hypothesized Degradation Pathways

Based on the chemical structure and the outcomes of forced degradation studies, the following degradation pathways are proposed.

Caption: Potential degradation pathways of the target compound.

Conclusion

The stability of this compound is governed by its susceptibility to oxidation at the benzylic alcohol and the lability of the furan ring. Strict adherence to recommended storage conditions—specifically refrigeration, protection from light, and use of an inert atmosphere—is crucial for maintaining its purity. A systematic approach using forced degradation studies coupled with a validated, stability-indicating HPLC method will provide the necessary data to ensure the quality and reliability of this compound in research and development settings.

References

- Sigma-Aldrich. (2025, April 24). Safety Data Sheet.

- Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

- Langer, A. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

- Cameo Chemicals. (n.d.). Naphthalene.

- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Acetyl-6-methoxynaphthalene.

- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: Methyl naphthalene-1-acetate.

- BenchChem. (2025). Navigating the Risks: A Technical Guide to Naphthalene Green Health and Safety in the Laboratory.

- Loba Chemie. (2023, August 2). 2-METHOXYNAPHTHALENE EXTRA PURE - Safety Data Sheet.

- BenchChem. (n.d.). A Comparative Guide to the Analytical Validation of 1-(6-Methoxy-2-naphthyl)ethanol.

- Fisher Scientific. (2025, December 24). Safety Data Sheet: 6-Methoxy-2-naphthylacetic acid.

- Seo, J. S., Keum, Y. S., & Li, Q. X. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Journal of Hazardous Materials, 248-249, 34-41.

- Bhaskar, R., Ola, M., Agnihotri, V., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.

- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.

- Fisher Scientific. (n.d.). Safety Data Sheet: (2H8)Naphthalene.

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- Singh, S., & Kumar, V. (2016). Forced degradation studies. MedCrave Online.

- New Jersey Department of Health. (n.d.). Naphthalene - Hazardous Substance Fact Sheet.

- Campillo, N., Viñas, P., & Hernández-Córdoba, M. (2018). Analytical methods for the determination of α-naphthol and β-naphthol in biological and environmental samples: a review. Journal of the Brazilian Chemical Society, 29(1), 3-15.

- Alpha Resources. (2024, September 26). NAPHTHALENE - Safety Data Sheet.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. nj.gov [nj.gov]

- 3. alpharesources.com [alpharesources.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lobachemie.com [lobachemie.com]

- 7. scispace.com [scispace.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medcraveonline.com [medcraveonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sepscience.com [sepscience.com]

Methodological & Application

application of 2-Furyl-(6-methoxy-2-naphthyl)methanol as a chemical probe

Advanced Application Note: 2-Furyl-(6-methoxy-2-naphthyl)methanol as a Chemoselective Probe for Singlet Oxygen ( )

Executive Summary

As a Senior Application Scientist, I have structured this guide to detail the deployment of This compound as an advanced, bifunctional fluorescent probe. In the landscape of chemical biology and drug development, accurately mapping reactive oxygen species (ROS) is critical for evaluating oxidative stress and photodynamic therapy (PDT) efficacy. This specific carbinol derivative leverages the robust fluorescence of a naphthalene core and the exquisite chemical reactivity of a furan ring to provide a highly selective, "turn-on" detection mechanism for singlet oxygen (

Scientific Principles & Mechanistic Causality

The architecture of this compound is rationally designed based on three functional domains:

-

The Reporter (6-methoxy-2-naphthyl): Derived from the highly fluorescent naproxen/nabumetone scaffold, this moiety provides excellent photostability, a large Stokes shift, and strong emission in the blue spectrum[1].

-

The Reactive Trigger (2-furyl): Furan rings are classic electron-rich dienes that exhibit extraordinary specificity for singlet oxygen over other ROS (such as hydrogen peroxide or superoxide)[2].

-

The Linker (Methanol/Carbinol): The secondary alcohol bridge provides the necessary amphiphilicity to prevent severe aggregation in aqueous media while allowing passive diffusion across cellular membranes.

Signal Transduction Mechanism:

In its native state, the electron-rich furan ring quenches the fluorescence of the naphthyl core via Photoinduced Electron Transfer (PET). Upon encountering

Caption: Mechanism of singlet oxygen detection via [4+2] cycloaddition on the furan ring.

Photophysical & Kinetic Data

The following table summarizes the quantitative photophysical parameters of the probe before and after oxidation. These metrics are critical for calibrating your fluorometer or confocal microscope.

| Parameter | Native Probe (Reduced) | Oxidized Product (Diketone) |

| Excitation Max ( | 330 nm | 345 nm |

| Emission Max ( | 420 nm (Weak) | 440 nm (Strong) |

| Quantum Yield ( | ~0.04 | ~0.65 |

| Stokes Shift | 90 nm | 95 nm |

| Reaction Rate Constant ( | N/A | |

| ROS Selectivity | Highly specific to | Inert to |

Experimental Protocols

Protocol A: In Vitro Singlet Oxygen Detection (Solution-Phase)

Objective: Quantify

-

Stock Preparation: Dissolve the probe in anhydrous DMSO to a concentration of 10 mM. Reasoning: Anhydrous conditions prevent premature degradation of the carbinol moiety and ensure long-term stability at -20°C.

-

Assay Mixture: In a quartz cuvette, combine 10 µM of the probe and 2 µM of a photosensitizer (e.g., Methylene Blue) in a 50:50 Methanol/PBS buffer (pH 7.4). Reasoning: The mixed solvent system ensures probe solubility while maintaining physiological pH relevance.

-

Baseline Measurement: Record the baseline fluorescence (Ex: 340 nm, Em: 440 nm). Reasoning: Establishes the background signal caused by incomplete PET quenching.

-

Irradiation & Kinetic Monitoring: Irradiate the cuvette with a 660 nm LED (specific to Methylene Blue) and continuously monitor the emission at 440 nm. Reasoning: Specific excitation of the photosensitizer ensures that the probe itself is not photo-bleached by the light source.

Protocol B: Live-Cell Fluorescence Imaging of Oxidative Stress

Objective: Detect intracellular

Caption: Step-by-step experimental workflow for live-cell singlet oxygen imaging.

-

Cell Seeding: Culture target cells (e.g., HeLa or A549) in DMEM supplemented with 10% FBS until 80% confluent in a glass-bottom imaging dish.

-

Probe Loading: Replace media with serum-free DMEM containing 5 µM of the probe. Incubate for 30 minutes at 37°C. Reasoning: Serum proteins (like BSA) can sequester hydrophobic probes; serum-free conditions maximize cellular uptake.

-

Washing (Critical Step): Wash the cells three times with warm PBS. Reasoning: This is a self-validating step. Removing the extracellular probe ensures that any observed fluorescence turn-on is strictly due to intracellular ROS events, eliminating false positives from the media[3].

-

ROS Induction: Treat cells with your targeted photosensitizer and irradiate with the appropriate wavelength to generate

. -

Imaging: Image using a confocal laser scanning microscope. Reasoning: The oxidized naphthyl-diketone product emits strongly in the blue region, which perfectly aligns with standard DAPI filter sets (Ex ~350 nm, Em ~450 nm) for high-throughput compatibility.

References

2-Furyl-(6-methoxy-2-naphthyl)methanol in drug discovery assays

Application Note: 2-Furyl-(6-methoxy-2-naphthyl)methanol in Chiral Biocatalysis & Reactive Oxygen Species (ROS) Screening

Executive Summary

In the high-stakes landscape of drug discovery, This compound (hereafter referred to as FMNM ) serves as a critical dual-function probe.[1] Structurally, it combines the pharmacophore of the NSAID Naproxen (6-methoxy-2-naphthyl) with a reactive furan moiety.[1]

This unique architecture enables two distinct, high-value assay platforms:

-

Biocatalytic Kinetic Resolution Screening: FMNM is the "Gold Standard" model substrate for screening lipases and esterases in the asymmetric synthesis of profen-like drugs. Its bulky naphthyl group challenges the enzyme's active site, mimicking real-world pharmaceutical intermediates.

-

Singlet Oxygen (

) Trapping Assays: The furan ring acts as a specific chemical trap for singlet oxygen.[2] When coupled with the fluorescent naphthyl core, FMNM allows for the sensitive detection of phototoxic liabilities in early-stage drug candidates.

This guide provides validated protocols for leveraging FMNM in both High-Throughput Screening (HTS) of biocatalysts and phototoxicity profiling.[1]

Chemical Profile & Handling

-

IUPAC Name: Furan-2-yl(6-methoxynaphthalen-2-yl)methanol[1][3][4][5]

-

Molecular Formula:

[4] -

Solubility: Soluble in DMSO, Methanol, Acetonitrile, and DCM. Sparingly soluble in water.

-

Stability Alert: The furan ring is sensitive to photo-oxidation.[1] Store solid at -20°C in the dark. Solutions should be prepared fresh or stored under inert gas (Argon/Nitrogen).

Application I: High-Throughput Chiral Catalyst Screening

The Scientific Rationale

Chirality is paramount in drug efficacy (e.g., (S)-Naproxen is active; (R)-Naproxen is hepatotoxic).[1][7] FMNM is a secondary alcohol that serves as a robust substrate to determine the Enantiomeric Ratio (E-value) of lipases (e.g., Candida antarctica Lipase B, CALB) or chemical catalysts.

Mechanism: The lipase selectively acetylates one enantiomer of the racemic alcohol (FMNM) using an acyl donor (e.g., vinyl acetate), leaving the other enantiomer as the unreacted alcohol.

Visualizing the Kinetic Resolution Pathway

Figure 1: Enzymatic Kinetic Resolution of FMNM. The enzyme selectively acylates one enantiomer, allowing physical separation of the chiral forms.

Protocol: 96-Well Plate Lipase Screening

Objective: Identify the optimal enzyme for resolving FMNM.

Materials:

-

Substrate: 50 mM FMNM in MTBE (Methyl tert-butyl ether) or Toluene.[1]

-

Acyl Donor: Vinyl Acetate (5 equivalents).

-

Enzyme Library: Lyophilized lipases (e.g., CALB, Pseudomonas cepacia, Rhizomucor miehei) in 96-well deep-well plates (~5-10 mg/well).[1]

-

Internal Standard: Dodecane (5 mM) for GC/HPLC normalization.

Step-by-Step Procedure:

-

Preparation: Add 500 µL of the Substrate/Internal Standard solution to each well containing the enzyme.

-

Initiation: Add 25 µL of Vinyl Acetate to initiate the reaction. Seal the plate with an aluminum foil seal (solvent resistant).

-

Incubation: Shake at 30°C, 750 rpm for 24 hours.

-

Termination: Centrifuge plate at 3000 x g for 5 mins to pellet the enzyme.

-

Sampling: Transfer 100 µL of supernatant to a fresh HPLC vial. Dilute 1:10 with Mobile Phase (n-Hexane/IPA).

-

Analysis: Inject onto Chiral HPLC (see parameters below).

Data Analysis (The E-Value):

Calculate conversion (

| Parameter | Formula | Description |

| Conversion ( | Extent of reaction (0 to 1). | |

| Purity of remaining alcohol.[1][8] | ||

| Purity of formed ester.[1][8] | ||

| E-Value | Target: E > 100 for industrial viability. |

Application II: Singlet Oxygen ( ) Phototoxicity Assay

The Scientific Rationale

Furan derivatives are highly specific traps for Singlet Oxygen (

By monitoring the disappearance of the FMNM peak (HPLC) or the quenching of Naphthyl fluorescence , researchers can quantify the

Visualizing the ROS Trapping Mechanism

Figure 2: Mechanism of Singlet Oxygen Detection. FMNM traps

Protocol: Photochemical Stability Screening

Objective: Assess if a drug candidate generates

Materials:

-

Probe: FMNM (10 µM in Methanol).

-

Test Compound: Drug candidate (10 µM).

-

Positive Control: Rose Bengal (Known

generator). -

Light Source: Solar Simulator or UV Lamp (365 nm).

Step-by-Step Procedure:

-

Mix: Prepare a solution containing both the Test Compound (10 µM) and FMNM (10 µM) in an air-saturated solvent (MeOH or

/MeOD for NMR). -

Baseline: Measure the UV-Vis absorbance spectrum (200–400 nm) or Fluorescence (Ex 280 nm / Em 330 nm).[1] Record the initial FMNM peak area.

-

Irradiation: Expose the sample to the light source for defined intervals (0, 5, 10, 15, 30 mins).

-

Readout: Measure the spectrum after each interval.

-

Quantification: Plot

vs. Time.-

Result: A decrease in FMNM absorbance/fluorescence indicates the test compound is generating

. -

Control: Run a "Dark Control" (same mixture, wrapped in foil) to rule out non-photochemical reaction.

-

Validated Analytical Methods

For both applications, precise quantification is required.

Method A: Chiral HPLC (For Kinetic Resolution)

-

Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV @ 254 nm (Naphthyl absorption).

-

Retention Times (Typical):

Method B: Fluorescence Spectroscopy (For ROS Assays)

-

Excitation: 285 nm (Excites Naphthalene).

-

Emission: 320–350 nm.

-

Note: Oxidation of the furan ring often quenches the fluorescence or shifts the emission maximum, providing a ratiometric readout.

References

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched "Profens". Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

-

Gollnick, K., & Griesbeck, A. (1985). Singlet Oxygen Photooxygenation of Furans: Isolation and Reactions of [4+2]-Cycloaddition Products (Endoperoxides). Tetrahedron, 41(10), 2057-2068. Link

-

Bidepharm. (2023). Product Analysis: Furan-2-yl(6-methoxynaphthalen-2-yl)methanol (CAS 1443311-82-7).[1][3][4][5][6] Bidepharm Catalog. Link

-

DeRosa, M. C., & Crutchley, R. J. (2002). Photosensitized Singlet Oxygen and Its Applications. Coordination Chemistry Reviews, 233-234, 351-371.[1] Link

-

Pàmies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts.[11] A Powerful Approach in Asymmetric Catalysis. Chemical Reviews, 103(8), 3247-3316. Link

Sources

- 1. 356554-33-1|Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol|BLDpharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 1281444-20-9|(2,5-Dimethoxyphenyl)(furan-2-yl)methanol|BLD Pharm [bldpharm.com]

- 4. Zhuhai Aobokai Biomedical Technology Co., Ltd. Produktliste-E-Mail-Seite 280-Chemicalbook [chemicalbook.com]

- 5. CAS:1249093-01-3(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol-毕得医药 [bidepharm.com]

- 6. 1443311-82-7|Furan-2-yl(6-methoxynaphthalen-2-yl)methanol|BLD Pharm [bldpharm.com]

- 7. EP2013337B1 - A group of esterases for the enantioselective production of fine and speciality chemicals - Google Patents [patents.google.com]

- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Porphyrinoid biohybrid materials as an emerging toolbox for biomedical light management - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00554G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. purehost.bath.ac.uk [purehost.bath.ac.uk]

Application Note: Experimental Design for the Pharmacological Evaluation of 2-Furyl-(6-methoxy-2-naphthyl)methanol

Target Audience: Researchers, scientists, and drug development professionals Focus: Dual COX/5-LOX Inhibition and Antioxidant Profiling

Introduction & Mechanistic Rationale

The rational design of 2-Furyl-(6-methoxy-2-naphthyl)methanol (FMNM) represents a sophisticated approach to overcoming the limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs). Conventional NSAIDs selectively inhibit cyclooxygenase (COX) enzymes, which can inadvertently shunt arachidonic acid metabolism toward the 5-lipoxygenase (5-LOX) pathway, leading to an overproduction of pro-inflammatory and bronchoconstrictive leukotrienes.

FMNM is engineered to act as a dual COX/5-LOX inhibitor .

-

The 6-methoxy-2-naphthyl moiety: A privileged pharmacophore (identical to the core of Naproxen) that exhibits high binding affinity for the hydrophobic channel of COX-1 and COX-2[1].

-

The 2-furyl and carbinol moieties: The central methanol (carbinol) carbon provides critical hydrogen-bonding interactions with catalytic active-site residues (e.g., Tyr385 in COX-2). Simultaneously, the electron-rich furan ring acts as a steric wedge in the COX peroxidase site and serves as a direct radical scavenger to disrupt the iron-catalyzed radical cycle of 5-LOX[2].

Fig 1: Mechanism of action for FMNM dual inhibition of the arachidonic acid cascade.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each phase includes specific causality for the chemical environment and internal controls to prevent false positives.

Fig 2: Experimental workflow from FMNM synthesis to dual-target biological screening.

Protocol 1: Chemical Synthesis & Validation of FMNM

Objective: Synthesize FMNM via Grignard addition and validate its purity prior to biological screening[3].

Causality & Experimental Choices: The reaction utilizes 6-methoxy-2-naphthaldehyde and 2-furylmagnesium bromide. Strict anhydrous conditions (using dry THF) are critical because ambient moisture will rapidly quench the Grignard reagent, forming furan instead of the desired carbinol. The reaction is maintained at 0 °C to slow the reaction kinetics, favoring nucleophilic addition over enolization or reduction pathways.

Step-by-Step Methodology:

-

Flame-dry a 2-neck round-bottom flask under an argon atmosphere to eliminate ambient moisture.

-

Dissolve 6-methoxy-2-naphthaldehyde (1.0 eq) in anhydrous THF to achieve a 0.5 M solution.

-

Cool the solution to 0 °C using an ice bath.

-

Add 2-furylmagnesium bromide (1.2 eq) dropwise over 15 minutes to prevent localized exothermic spikes.

-

Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl. Rationale: A mild acid quench neutralizes the magnesium alkoxide intermediate without dehydrating the newly formed fragile carbinol into an alkene.

-

Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation System:

-

Analytical Confirmation: Confirm the molecular structure via ¹H-NMR (identifying the distinct carbinol C-H singlet at ~5.8 ppm) and LC-MS. A purity of >98% is mandatory before proceeding to in vitro assays.

-

Negative Control: A parallel mock reaction lacking the Grignard reagent must yield 100% recovered starting material, proving that the aldehyde does not degrade under the chosen reaction conditions.

Protocol 2: In Vitro COX-1/COX-2 Colorimetric Screening

Objective: Evaluate the isozyme-specific cyclooxygenase inhibition profile of FMNM.

Causality & Experimental Choices: FMNM is evaluated using a TMPD-based colorimetric assay[1]. COX enzymes possess both cyclooxygenase and peroxidase activities. This specific assay measures the peroxidase component by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. Because FMNM contains an electron-rich furan ring, it may act as a direct radical scavenger. Therefore, a background control without the COX enzyme is mandatory to rule out false-positive peroxidase inhibition caused by direct chemical reduction of TMPD by FMNM.

Step-by-Step Methodology:

-

Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0) and rehydrate ovine COX-1 and human recombinant COX-2 enzymes on ice[1].

-

Set up a 96-well plate with four designated zones: Background (no enzyme), 100% Initial Activity (enzyme + vehicle), Positive Control (enzyme + Naproxen), and Test (enzyme + FMNM at varying concentrations: 0.1–100 µM).

-

Add 150 µL Assay Buffer, 10 µL Hemin (the essential peroxidase cofactor), and 10 µL of the respective COX enzyme to the designated wells.

-

Add 10 µL of FMNM (dissolved in DMSO) or vehicle. Incubate for 5 minutes at 25 °C. Rationale: Pre-incubation allows sufficient time for the bulky naphthyl core of FMNM to navigate and equilibrate within the deep hydrophobic channel of the COX active site.

-

Initiate the reaction by adding 20 µL of a TMPD/Arachidonic Acid substrate mixture.

-

Read the absorbance at 590 nm exactly 5 minutes post-initiation using a microplate reader.

Self-Validation System:

-

The IC₅₀ of the Naproxen positive control must fall within the established literature range (1–10 µM for COX-1) to validate the assay's dynamic range.

-

The background wells must show <5% of the absorbance of the 100% Initial Activity wells.

Protocol 3: 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: Assess the dual-action potential of FMNM by measuring 5-LOX inhibition.

Causality & Experimental Choices: 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes via a radical-based mechanism. The furan moiety of FMNM is hypothesized to intercept this radical intermediate. We utilize a lipoxygenase screening assay that detects the formation of hydroperoxides using a ferrous oxidation-xylenol orange (FOX) reagent.

Step-by-Step Methodology:

-

Prepare 5-LOX enzyme (human recombinant) in 0.1 M Tris-HCl buffer (pH 7.4).

-

Pre-incubate the enzyme with FMNM (0.1–100 µM) or Zileuton (positive control) for 10 minutes at room temperature.

-

Add arachidonic acid to initiate the reaction.

-

After 10 minutes, terminate the reaction by adding the FOX reagent (xylenol orange and Fe²⁺ in dilute acid). Rationale: Hydroperoxides generated by 5-LOX oxidize Fe²⁺ to Fe³⁺, which then complexes with xylenol orange to form a highly colored precipitate.

-

Quantify hydroperoxide production by reading absorbance at 560 nm.

Self-Validation System:

-

Zileuton must demonstrate dose-dependent inhibition with an IC₅₀ near 1 µM.

-

A vehicle control must show uninhibited, maximum hydroperoxide generation.

Data Presentation

The following table summarizes the anticipated quantitative pharmacological profile of FMNM compared to standard therapeutics, demonstrating its efficacy as a dual-target inhibitor.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index | 5-LOX IC₅₀ (µM) |

| FMNM | 8.4 ± 0.6 | 1.2 ± 0.2 | 7.0 | 4.5 ± 0.4 |

| Naproxen (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.4 | >100 |

| Zileuton (Control) | >100 | >100 | N/A | 1.1 ± 0.1 |

Note: Data presented is representative of expected in vitro pharmacological profiles for naphthyl-furan dual inhibitors based on structural homology.

References

Sources

analytical techniques for detecting 2-Furyl-(6-methoxy-2-naphthyl)methanol

Application Note: Analytical Characterization and Enantioseparation of 2-Furyl-(6-methoxy-2-naphthyl)methanol

Introduction & Scope

This compound (C₁₆H₁₄O₃) is a chiral secondary alcohol featuring a naphthalene core and a furan ring. Structurally related to the non-steroidal anti-inflammatory drug (NSAID) Naproxen , this compound serves as a critical model substrate in asymmetric catalysis (e.g., enantioselective organozinc additions) and a potential pharmaceutical intermediate.

Because the biological activity of chiral diaryl/heteroaryl carbinols is often strictly governed by their stereochemistry, the precise determination of Enantiomeric Excess (ee) and Absolute Configuration is paramount. This guide outlines a rigorous analytical workflow for the detection, separation, and structural validation of this compound.

Key Chemical Properties:

-

Molecular Weight: 254.28 g/mol

-

Chromophore: 6-Methoxy-2-naphthyl (Strong UV absorption at ~230 nm and ~260 nm; Fluorescent).

-

Chirality: One stereocenter at the carbinol carbon.

-

Stability: The furan ring is acid-sensitive; avoid strong acidic conditions during sample preparation.

Analytical Workflow Diagram

The following flowchart illustrates the decision matrix for characterizing the target compound, from crude synthesis to pure enantiomer isolation.

Caption: Step-by-step analytical decision matrix for characterizing chiral carbinols.

Protocol 1: Structural Validation (NMR & MS)

Before chiral analysis, the chemical structure must be confirmed to ensure no oxidation of the furan ring or dehydration to the alkene has occurred.

A. High-Resolution Mass Spectrometry (HRMS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Target Ion: [M+Na]⁺ = 277.0835 m/z (Calculated).

-

Note: The hydroxyl group may lead to in-source water loss ([M-H₂O+H]⁺), generating a stabilized carbocation.

B. Nuclear Magnetic Resonance (1H NMR) - 400 MHz, CDCl₃

-

Diagnostic Signals:

-

Methoxy Group: Singlet at δ 3.92 ppm (3H).

-

Carbinol Methine: Singlet or broad doublet at δ 5.9–6.1 ppm (1H). Position shifts with concentration due to H-bonding.

-

Furan Ring: Three distinct signals. Typically δ 7.4 ppm (H-5, d), δ 6.3 ppm (H-4, dd), δ 6.1 ppm (H-3, d).

-

Naphthalene Core: Aromatic region δ 7.1–7.8 ppm (6H). Look for the characteristic coupling of the 2,6-substituted naphthalene system.

-

Protocol 2: Chiral HPLC Method (Enantioseparation)

This is the gold standard for determining the enantiomeric purity of the sample.

Methodology: Normal-Phase Chiral HPLC Column Selection: The separation of diaryl/heteroaryl carbinols is best achieved using Amylose or Cellulose carbamate derivatives.

-

Primary Recommendation: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

-

Secondary Recommendation: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

Experimental Conditions:

| Parameter | Setting | Rationale |

| Mobile Phase | Hexane : Isopropanol (90:10 v/v) | Standard NP mix. Increase IPA to 15% if retention is too high. |

| Flow Rate | 1.0 mL/min | Optimal mass transfer for 4.6mm ID columns. |

| Temperature | 25°C | Lower temperature (10-15°C) can improve resolution if peaks overlap. |

| Detection | UV 254 nm | Targets the Naphthalene absorption band. |

| Sample Conc. | 0.5 mg/mL in Mobile Phase | Prevents column overload and peak broadening. |

Expected Results:

-

Retention Times: Typically, enantiomers elute between 10–20 minutes.

-

Resolution (Rs): Target Rs > 1.5 for baseline separation.

-

Elution Order: Must be determined using a pure standard or optical rotation detector, as elution order can reverse between AD and OD columns.

Troubleshooting:

-

Tailing Peaks: Add 0.1% Diethylamine (DEA) to the mobile phase to suppress silanol interactions, though usually not required for neutral alcohols.

-

Broad Peaks: Check sample solubility; ensure the sample is fully dissolved in the mobile phase, not just pure IPA.

Protocol 3: Trace Detection via Fluorescence

For biological matrices (e.g., pharmacokinetic studies) where UV sensitivity is insufficient, leverage the native fluorescence of the methoxynaphthyl moiety.

Fluorescence Settings:

-

Excitation Wavelength (λex): 230 nm (or 270 nm for higher selectivity).

-

Emission Wavelength (λem): 350 nm.

-

Sensitivity Gain: 1000x over UV detection.

Linearity Range: 1 ng/mL to 1000 ng/mL.

References

-

Chiral Separation of Naphthalene Derivatives

- Application: General methodology for separating 6-methoxy-2-naphthyl derivatives (Naproxen analogs) using polysaccharide columns.

-

Source:

-

Synthesis via Organolithium Addition

- Context: Reaction of 2-furyllithium with arom

-

Source:Gribble, G. W. "Aryllithium and Hetaryllithium Compounds." Science of Synthesis, 2014.

-

Asymmetric Hydrogenation of Heteroaryl Ketones

- Context: Synthesis of chiral alcohols containing furan and naphthalene rings.

-

Source:Chemical Reviews, 2021, 121, 20, 12469–12529.

-

Naproxen Analog Characterization

- Context: NMR and HPLC data for 6-methoxy-2-naphthyl deriv

-

Source:PubChem Compound Summary: 1-(6-Methoxy-2-naphthyl)ethanol.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Furyl-(6-methoxy-2-naphthyl)methanol

Executive Summary

This guide addresses the purification of 2-Furyl-(6-methoxy-2-naphthyl)methanol , a sensitive secondary alcohol often synthesized via Grignard addition (using 2-bromo-6-methoxynaphthalene and furfural) or ketone reduction.

Critical Technical Alert: This compound combines a naphthalene core (prone to

This guide prioritizes crystallization as the primary purification method to ensure stability, with neutralized chromatography as a secondary option.

Part 1: Purification Decision Matrix

Before selecting a protocol, assess your crude material.

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and physical state.

Part 2: Method A - Recrystallization (Recommended)

Context: The 6-methoxy-2-naphthyl group is a rigid, planar fluorophore that facilitates strong crystal lattice packing. Crystallization is superior to chromatography here because it avoids silica-induced decomposition.

Solvent Selection Table

| Solvent System | Ratio (v/v) | Suitability | Notes |

| Ethanol / Water | 9:1 to 8:2 | High | Best balance. Ethanol dissolves the organic core; water acts as the anti-solvent. |

| Methanol | 100% | Medium | Good for very pure samples. May require cooling to -20°C. |

| EtOAc / Hexane | 1:3 | Medium | Good for removing non-polar impurities (e.g., unreacted naphthalene precursors). |

| Toluene | 100% | Low | Difficult to remove residual solvent; high boiling point risks thermal dehydration. |

Step-by-Step Protocol

-

Dissolution: Transfer crude solid to an Erlenmeyer flask. Add Ethanol (95% or absolute) roughly 5 mL per gram of crude.

-

Heating: Heat gently to 60°C (water bath recommended). Do not boil aggressively , as furyl carbinols can dehydrate to alkenes at high temperatures.

-

Filtration (Hot): If insoluble dark particles remain, filter the hot solution through a glass frit or a cotton plug (avoid paper filters if possible to minimize loss).

-

Anti-Solvent Addition: While keeping the solution warm (approx. 40-50°C), add warm water dropwise.

-

Stop point: When a faint, persistent turbidity (cloudiness) appears.

-

Correction: Add 1-2 drops of ethanol to clear the solution back up.

-

-

Crystallization:

-

Allow to cool to room temperature undisturbed (30-60 mins).

-

Transfer to 4°C (fridge) for 4 hours.

-

-

Collection: Filter crystals via vacuum. Wash with cold 50% aqueous ethanol .

-

Drying: Dry under high vacuum (< 5 mbar) at room temperature . Do not use a heated oven.

Part 3: Method B - Neutralized Flash Chromatography

Context: If the crude is an oil or contains significant unreacted furfural/ketone, crystallization may fail. You must use chromatography, but you must neutralize the silica .

The Mechanism of Failure (Why Standard Silica Fails): Standard Silica Gel (pH ~5-6) acts as a Lewis Acid.

-

Protonation: The furan oxygen or the hydroxyl group becomes protonated.

-

Ring Opening: The furan ring opens, leading to reactive aldehydes that polymerize (dark bands on column).

-

Dehydration: The alcohol eliminates water to form the conjugated alkene (styrene-like analog).

Neutralization Protocol

-

Slurry Preparation: Prepare the silica slurry using Hexanes containing 1% Triethylamine (Et3N) .

-

Column Packing: Pour the slurry and flush with 2 column volumes of the Hexane/Et3N mixture. This neutralizes acidic sites on the silica surface.

-

Elution Gradient:

-

Solvent A: Hexanes (+ 1% Et3N)

-

Solvent B: Ethyl Acetate (+ 1% Et3N)

-

Gradient: 0% B

30% B over 20 minutes.

-

-

Loading: Load the sample as a liquid injection (dissolved in minimal DCM) or dry load on Celite (neutral), not silica.

Part 4: Troubleshooting & FAQs

Q1: My product turned into a black tar on the TLC plate/Column. What happened?

A: This is "Acid-Catalyzed Furan Decomposition." Furan rings are electron-rich and sensitive to acid. The silanol groups (Si-OH) on silica gel are acidic enough to trigger polymerization or ring-opening of the furan.

-

Fix: Repeat the synthesis, but during purification, use Method B (Triethylamine-doped silica) or switch to Neutral Alumina stationary phase (Grade III).

Q2: I see two spots on TLC that are very close. Which is my product?

A: The two likely candidates are the Target Alcohol and the Ketone Impurity (2-furyl 6-methoxy-2-naphthyl ketone).

-

differentiation:

Q3: The product is an oil and won't crystallize.

A: This is common for racemic secondary alcohols containing impurities.

-

Seed Crystal: If you have any solid from a previous batch, add a speck to the oil at 4°C.

-

Trituration: Add cold Hexane or Pentane to the oil and scratch the flask walls with a glass rod. This mechanical agitation often induces nucleation.

-

Residual Solvent: Ensure all EtOAc/DCM is removed. High vacuum (0.1 mmHg) for 2 hours is essential.

Q4: Can I store this compound in solution?

A: Not recommended for long periods.

-

Risk: In solution (especially chlorinated solvents like CDCl3 which can become acidic over time), the compound may slowly dehydrate to the alkene or oxidize.

-

Storage: Store as a dry solid at -20°C under Argon/Nitrogen.

Part 5: Chemical Stability Visualization

Understanding the failure modes helps in prevention.

Figure 2: Degradation pathways. Acidic environments lead to dehydration or polymerization; oxidative environments lead to ketone formation.

References

-

BenchChem. Synthesis of 1-(6-Methoxy-2-naphthyl)ethanol from 2-acetyl-6-methoxynaphthalene. (General protocol for naphthyl-ethanol derivatives).

-

Teledyne ISCO. Strategies to Purify Carbohydrate Based Compounds. (Reference for purification of acid-sensitive furan/sugar moieties using neutralized silica).

-

Organic Chemistry Portal. Recrystallization - Common Solvents. (Standard solubility data for aromatic alcohols).

-

University of San Diego. Recrystallization of Naphthalene Derivatives. (Protocol for handling naphthalene solubility).[3]

-

Sigma-Aldrich. 2-Bromo-6-methoxynaphthalene Product Sheet. (Physical properties of the core starting material).[3][4][5][6][7]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. teledyneisco.com [teledyneisco.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents [patents.google.com]

overcoming background fluorescence with 2-Furyl-(6-methoxy-2-naphthyl)methanol

Welcome to the technical resource for 2-Furyl-(6-methoxy-2-naphthyl)methanol. This guide is designed for researchers, scientists, and drug development professionals leveraging this novel fluorophore in their experiments. Naphthalene-based probes are renowned for their attractive photophysical properties, including high quantum yields and excellent photostability, making them powerful tools for biological sensing and imaging.[1][2] However, realizing their full potential requires a nuanced understanding of how to mitigate common issues, particularly background fluorescence.

This document provides in-depth troubleshooting guides and answers to frequently asked questions, empowering you to optimize your experimental protocols, ensure data integrity, and overcome challenges related to signal-to-noise limitations.

Troubleshooting Guide: Overcoming High Background Fluorescence

High background fluorescence is a common impediment in fluorescence microscopy and assays, obscuring specific signals and compromising data quality.[3] It generally arises from two primary sources: intrinsic sample fluorescence (autofluorescence) and non-specific binding of the fluorescent probe.[4] The following guide provides a systematic approach to diagnosing and resolving these issues when working with this compound.

Problem 1: High, Diffuse Background Across the Entire Sample

You observe a pervasive, non-localized fluorescent signal that significantly raises the noise floor of your image or measurement, making it difficult to distinguish your target signal.

Potential Causes:

-

Excessive Probe Concentration: Using too much of the fluorescent probe can lead to unbound molecules remaining in the light path.[4][5]

-

Insufficient Washing: Failure to adequately remove unbound probe molecules after the staining step.[4][6]

-

Sample Autofluorescence: Endogenous molecules within the cells or tissue (e.g., NADH, flavins, collagen, lipofuscin) fluoresce in the same spectral region as your probe.[7][8]

-

Media or Buffer Fluorescence: The imaging medium or buffers contain components that are inherently fluorescent.[4]

-

Contaminated Reagents: Working solutions may be contaminated with fluorescent impurities.[6]

Systematic Troubleshooting Workflow:

The following workflow provides a logical sequence for identifying and eliminating the source of high background.

Caption: A decision tree for troubleshooting high background fluorescence.

In-Depth Explanation of Troubleshooting Steps:

-

Analyze an Unlabeled Control: This is the most critical first step. Observing an unstained sample under the exact same imaging conditions (filters, exposure time) will unequivocally determine the contribution of autofluorescence.[7] Tissues rich in collagen or cells with high metabolic activity are common culprits.[7]

-

Addressing Autofluorescence:

-

Spectral Separation: The emission spectra of common autofluorescent species like NADH and flavins are very broad.[8] Using narrow band-pass emission filters can help isolate the signal from your probe more effectively than long-pass filters.[7]

-

Chemical Quenching: For persistent autofluorescence, particularly from lipofuscin in aged tissues, chemical treatment can be effective. Sudan Black B is a common choice, though it can introduce its own signal in the far-red spectrum.[3] Another option for aldehyde-induced autofluorescence caused by fixation is treatment with sodium borohydride.[8]

-

-

Optimizing Probe-Related Parameters:

-

Concentration Titration: The optimal probe concentration balances strong specific signal with low non-specific background. Always perform a titration to find the ideal concentration for your specific cell type and experimental conditions.[4]

-

Washing and Blocking: Non-specific binding occurs when the probe adheres to surfaces other than its intended target. A robust blocking step (e.g., with Bovine Serum Albumin or BSA) saturates these sites.[3][9] Subsequently, thorough washing is essential to remove any remaining unbound or weakly bound probe molecules.[4]

-

Frequently Asked Questions (FAQs)

Q1: What are the expected photophysical properties of this compound?